Thio-adenosine triphosphate, often referred to as thio-ATP, is a sulfur-containing analog of adenosine triphosphate, which is a crucial molecule in cellular metabolism. Thio-ATP has garnered attention due to its unique biochemical properties and potential applications in various scientific fields, particularly in neuropharmacology. This compound serves as a potent agonist for the GluR5 receptor, a subtype of the ionotropic glutamate receptors that mediate excitatory neurotransmission in the brain.
Thio-ATP can be synthesized from 2-thioadenosine, which is derived from adenosine through the substitution of an oxygen atom with sulfur. The synthesis often involves chemical reactions that modify the adenosine structure to introduce thiol groups, enhancing its biological activity and selectivity for specific receptors.
Thio-ATP is classified under nucleotide derivatives and belongs to the broader category of thioesters. It is primarily recognized for its role as a selective agonist for glutamate receptors, making it significant in studies related to synaptic transmission and neuropharmacology.
The synthesis of thio-ATP typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. For example, primary alkyl halides may react at room temperature, while secondary halides often require elevated temperatures for effective substitution .
Thio-ATP features a similar structure to adenosine triphosphate but incorporates sulfur in place of one oxygen atom within its phosphate group. This modification significantly alters its interaction with biological targets.
The molecular formula for thio-ATP is C10H15N5O10PS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, phosphorus, and sulfur atoms. Its molecular weight is approximately 405.19 g/mol .
Thio-ATP undergoes various biochemical reactions typical of nucleotide triphosphates:
The potency of thio-ATP as a GluR5 receptor agonist has been quantified through electrophysiological studies, revealing an effective concentration (EC50) of about 0.10 µM, making it significantly more potent than its non-thiated counterpart .
Thio-ATP acts primarily by binding to the GluR5 receptor, leading to receptor activation and subsequent ion channel opening. This process enhances excitatory neurotransmission within neural circuits.
Electrophysiological experiments indicate that thio-ATP's binding results in increased calcium ion influx into neurons, which is critical for synaptic plasticity and signal transduction .
Thio-ATP appears as a white crystalline powder under standard laboratory conditions. It is soluble in water and exhibits stability under neutral pH conditions but may degrade under extreme acidic or basic environments.
Thio-ATP exhibits high reactivity due to its phosphate groups, allowing it to participate readily in biochemical reactions typical of nucleotides. Its unique sulfur atom contributes to altered reactivity compared to standard ATP.
Relevant data on melting points or specific heat capacities are less frequently reported but are essential for understanding its behavior under various conditions .
Thio-ATP has significant applications in:
Thio-ATPA ((S)-2-Amino-3-(5-tert-butyl-3-hydroxy-4-isothiazolyl)propionic acid) is a structurally constrained glutamate analogue characterized by the replacement of the traditional isoxazole ring in classical AMPA receptor agonists with an isothiazole heterocycle. This compound belongs to the class of organic compounds known as L-alpha-amino acids, with the chemical formula C10H16N2O3S and a molecular weight of 244.311 g/mol [1]. The critical structural feature is the presence of a thiazole ring (a five-membered heterocycle containing both sulfur and nitrogen atoms) instead of the oxygen-containing isoxazole moiety found in its precursor molecule ATPA [2] [5]. This substitution creates a semirigid molecular scaffold that restricts conformational flexibility while maintaining the spatial orientation essential for receptor interaction [3].
The absolute stereochemistry of the pharmacologically active (S)-enantiomer has been unequivocally established through X-ray crystallographic analysis, confirming the L-configuration of the alpha-carbon atom that mirrors natural glutamate [2]. This configuration is essential for its interaction with glutamate receptor binding sites. The molecule exists as a zwitterion at physiological pH, with the ammonium group (NH3+) and carboxylate group (COO-) contributing to its hydrophilic properties, while the tert-butyl group provides hydrophobic character [1]. This amphipathic nature influences both its receptor binding characteristics and membrane permeability.
Table 1: Fundamental Chemical Properties of Thio-ATPA
Property | Value | Description |
---|---|---|
Chemical Formula | C10H16N2O3S | Molecular composition |
Molecular Weight | 244.311 g/mol | Monoistopic mass: 244.088163078 |
IUPAC Name | 4-[(2S)-2-azaniumyl-2-carboxyethyl]-5-tert-butyl-1,2-thiazol-3-olate | Systematic nomenclature |
Chemical Class | L-alpha-amino acids | Organic compounds with specific chiral configuration |
Key Structural Features | Isothiazol-3-ol ring, tert-butyl substituent, chiral center | Semirigid glutamate analog |
Water Solubility (predicted) | 0.0394 mg/mL | ALPGPS prediction |
The development of Thio-ATPA represents a strategic evolution in glutamate receptor pharmacology that began with the design of ATPA ((RS)-2-Amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid). ATPA was initially characterized as a relatively weak AMPA receptor agonist (EC50 = 34 µM) at native glutamate receptors, but subsequent resolution of its enantiomers revealed that (S)-ATPA was a potent and selective agonist at homomerically expressed GluR5 kainate receptors (EC50 = 0.48 µM) [2]. This discovery stimulated interest in developing more selective pharmacological tools for kainate receptor subtypes.
The isosteric replacement of oxygen with sulfur in the heterocyclic ring system marked the transition from ATPA to Thio-ATPA, a modification inspired by bioisosteric principles in medicinal chemistry. This substitution significantly altered the electronic properties and hydrogen-bonding capacity of the molecule while maintaining its overall geometry. Initial pharmacological characterization of racemic Thio-ATPA demonstrated it to be a weak AMPA receptor agonist (EC50 = 14 µM) with potency comparable to ATPA [2]. However, when the individual enantiomers were separated using chiral chromatography, (S)-Thio-ATPA emerged as a compound with substantially enhanced potency and improved receptor selectivity compared to its parent compound [2].
The historical significance of Thio-ATPA lies in its contribution to the pharmacological toolkit for distinguishing between ionotropic glutamate receptor subtypes. Prior to its development, researchers lacked selective agonists capable of discriminating between closely related receptor subunits with high specificity. The evolution from ATPA to Thio-ATPA exemplifies how strategic molecular modification can enhance receptor selectivity and potency, enabling more precise interrogation of receptor function.
Table 2: Evolution from ATPA to Thio-ATPA
Parameter | (S)-ATPA | (S)-Thio-ATPA | Pharmacological Significance |
---|---|---|---|
GluR1 (EC50, µM) | 5.0 | 5.0 | Comparable AMPA receptor activation |
GluR3 (EC50, µM) | 32.0 | 32.0 | Comparable AMPA receptor activation |
GluR4 (EC50, µM) | 20.0 | 20.0 | Comparable AMPA receptor activation |
GluR5 (EC50, µM) | 0.48 | 0.10 | 5-fold increased potency at GluR5 receptors |
GluR6+KA2 (EC50, µM) | Not reported | 4.9 | Moderate activity at heteromeric receptors |
Receptor Selectivity | GluR5 > AMPA receptors | GluR5 >> AMPA/GluK2 receptors | Enhanced selectivity for GluR5 homomers |
Thio-ATPA has emerged as an indispensable pharmacological probe for elucidating the functional roles of specific ionotropic glutamate receptor subtypes, particularly the GluR5 kainate receptors. Ionotropic glutamate receptors are classified into three major families: AMPA (GluA1-4), kainate (GluK1-5), and NMDA (GluN1, GluN2A-D, GluN3A-B) receptors [7]. The kainate receptor family comprises five subunits (GluK1-5), with GluK1 (formerly GluR5) forming functional homomeric receptors or heteromers with GluK2 or GluK3 subunits when co-expressed with KA1 or KA2 auxiliary subunits [5].
(S)-Thio-ATPA exhibits exceptional selectivity for homomeric GluR5 receptors, where it acts as a potent agonist with an EC50 value of 0.10 µM, approximately five times more potent than (S)-ATPA at the same receptor [2]. This potency represents a 49-fold selectivity over its activity at homomeric AMPA receptors (GluR1o, EC50 = 5 µM; GluR3o, EC50 = 32 µM; GluR4o, EC50 = 20 µM) [2]. At heteromeric GluR6+KA2 receptors, (S)-Thio-ATPA shows relatively weak agonistic properties (EC50 = 4.9 µM), further highlighting its preference for GluR5-containing receptors [2].
The pharmacological specificity of Thio-ATPA has made it particularly valuable for investigating the physiological and pathological roles of GluR5 receptors in the central nervous system. These receptors are implicated in modulating synaptic transmission, regulating neurotransmitter release, and contributing to excitotoxicity in various neurological disorders [5]. Thio-ATPA's ability to selectively activate GluR5 receptors has facilitated research into their involvement in nociception, making it a useful tool for studying pain pathways [9]. Additionally, its structural characteristics have provided insights into the molecular determinants of ligand recognition and receptor activation mechanisms through X-ray crystallographic studies of the GluR2 ligand-binding core complex [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7